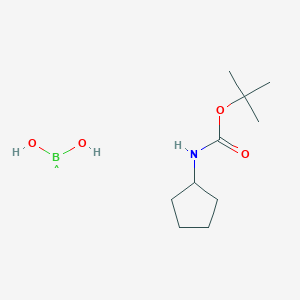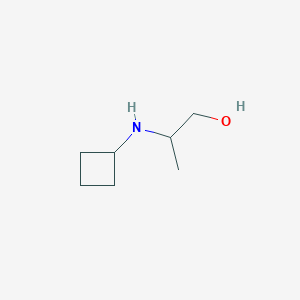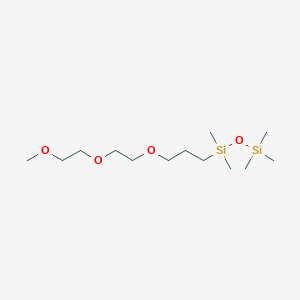![molecular formula C19H21N3O4 B12273291 6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine CAS No. 150450-04-7](/img/structure/B12273291.png)
6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trimethoxy-n-[(3-methoxyphényl)méthyl]-4-quinazolinamine est un composé organique complexe connu pour sa bioactivité diversifiée. Il contient un groupe triméthoxyphényle, un pharmacophore polyvalent présent dans diverses molécules biologiquement actives .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6,7,8-Trimethoxy-n-[(3-methoxyphényl)méthyl]-4-quinazolinamine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, largement appliquée pour la formation de liaisons carbone-carbone. Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. la réaction de couplage de Suzuki-Miyaura reste une pierre angulaire dans la synthèse de ces molécules organiques complexes en raison de son efficacité et de sa capacité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions
6,7,8-Trimethoxy-n-[(3-methoxyphényl)méthyl]-4-quinazolinamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinazolinone, tandis que la réduction peut produire des dérivés d'amine .
Applications de recherche scientifique
6,7,8-Trimethoxy-n-[(3-methoxyphényl)méthyl]-4-quinazolinamine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il sert de sonde pour étudier divers processus biologiques.
Médecine : Il a montré un potentiel dans le traitement du cancer, des infections bactériennes et des infections virales.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 6,7,8-Trimethoxy-n-[(3-methoxyphényl)méthyl]-4-quinazolinamine implique son interaction avec diverses cibles moléculaires. Il a été démontré qu'il inhibe des enzymes comme la tubuline, la protéine de choc thermique 90 et la réductase de la thioredoxine. Ces interactions perturbent les processus cellulaires, conduisant à la bioactivité du composé .
Applications De Recherche Scientifique
6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has shown potential in the treatment of cancer, bacterial infections, and viral infections.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine involves its interaction with various molecular targets. It has been shown to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Composés similaires
Colchicine : Un agent anti-goutte qui inhibe la polymérisation de la tubuline.
Podophyllotoxine : Utilisé pour le traitement des verrues génitales externes.
Trimétrexate et Triméthoprime : Deux inhibiteurs de la dihydrofolate réductase.
Unicité
6,7,8-Trimethoxy-n-[(3-methoxyphényl)méthyl]-4-quinazolinamine est unique en raison de son groupe triméthoxyphényle, qui améliore sa bioactivité et sa spécificité par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
150450-04-7 |
|---|---|
Formule moléculaire |
C19H21N3O4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O4/c1-23-13-7-5-6-12(8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22) |
Clé InChI |
IATGPZYGDJTYBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


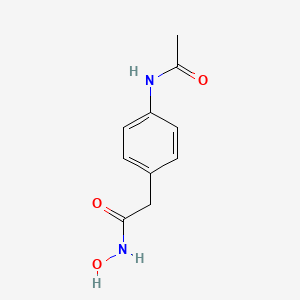
![3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12273224.png)
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)
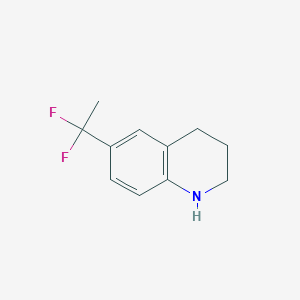
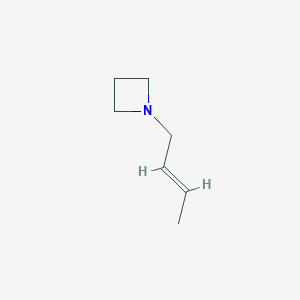
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
![1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)
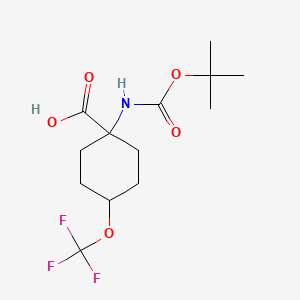
![4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12273256.png)
